molecular formula C10H14ClNO2 B1440948 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride CAS No. 1332765-59-9

3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride

Cat. No.: B1440948
CAS No.: 1332765-59-9
M. Wt: 215.67 g/mol
InChI Key: WMQAFEGROJLXAR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride (CAS: 1332765-59-9) is a small organic molecule featuring an oxetane ring fused to a phenyl group substituted with a methoxy (-OCH₃) group at the para position. The oxetane ring, a four-membered oxygen-containing heterocycle, enhances metabolic stability and solubility, making it a valuable scaffold in medicinal chemistry and drug discovery . The hydrochloride salt form improves its crystallinity and handling properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQAFEGROJLXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(COC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693229
Record name 3-(4-Methoxyphenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-59-9
Record name 3-Oxetanamine, 3-(4-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride typically involves multiple steps, starting with the preparation of the core oxetanamine structure. One common approach is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions. The phenyl ring with the methoxy group can be introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form derivatives such as quinones.

  • Reduction: The oxetanamine moiety can be reduced to form amines or amides.

  • Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amines, amides, and other reduced forms.

  • Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: Its unique properties make it useful in the creation of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The oxetanamine moiety can bind to receptors or enzymes, modulating their activity. The methoxy group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride, highlighting substituent variations and their physicochemical implications:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Properties
This compound 4-OCH₃ 1332765-59-9 C₁₀H₁₄ClNO₂ 215.68 95% Enhanced solubility due to electron-donating methoxy group; moderate lipophilicity
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride 4-F 1332839-79-8 C₉H₁₁ClFNO 203.64 Increased metabolic stability; fluorine's electronegativity may improve binding affinity
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride 4-Cl 1245782-61-9 C₉H₁₁Cl₂NO 220.10 95–97% Higher lipophilicity; potential for halogen bonding in target interactions
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride 3-F 1332921-18-2 C₉H₁₁ClFNO 203.64 Altered steric and electronic effects due to meta substitution
3-(4-Methylphenyl)-3-oxetanamine hydrochloride 4-CH₃ 1322200-77-0 C₁₀H₁₄ClNO 199.68 99% Increased hydrophobicity; methyl group may enhance membrane permeability

Structural and Electronic Effects

  • Methoxy Group (4-OCH₃) : The methoxy substituent in the parent compound provides electron-donating effects, increasing solubility in polar solvents. However, it may reduce CNS penetration compared to halogenated analogs due to higher polarity .
  • Halogen Substituents (4-F, 4-Cl) : Fluorine and chlorine introduce electronegativity and lipophilicity. Fluorine’s small size and high electronegativity enhance metabolic stability and receptor binding, while chlorine’s larger size facilitates halogen bonding .
  • Meta vs.

Pharmacological Considerations

The oxetane ring’s rigidity and polarity mimic cyclic amine motifs in antidepressants, which could influence serotonin or norepinephrine reuptake inhibition .

Biological Activity

3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride, with the chemical formula C10_{10}H14_{14}ClNO2_2 and CAS number 1332765-59-9, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications based on current research findings.

Chemical Structure and Properties

The compound features an oxetane ring, which contributes to its unique chemical reactivity and biological activity. The methoxy group on the phenyl ring enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways, influencing cellular processes such as proliferation and apoptosis .
  • Cell Signaling Modulation : It has been observed to affect key signaling pathways, which are crucial in regulating cell growth and differentiation .
  • Receptor Binding : The compound may interact with various receptors, potentially leading to downstream effects that impact cellular function .

Anticancer Potential

There is growing interest in the anticancer properties of this compound. In vitro studies have indicated that it may induce apoptosis in cancer cell lines by activating specific signaling pathways . The following table summarizes findings from various studies on related compounds:

Compound Cell Line IC50 (µM) Mechanism
3-(4-Methoxyphenyl)-3-oxetanamine HClHelaTBDInduces apoptosis via signaling pathways
Related Pyrazole DerivativesA549 (Lung Cancer)TBDInhibits metabolic enzymes
Trifluoromethyl CompoundsStaphylococcus aureusTBDDisrupts cell wall synthesis

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. The presence of the methoxy group is known to enhance metabolic stability and bioavailability, which could affect its therapeutic efficacy .

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • In Vitro Studies : Research has demonstrated that similar compounds can significantly reduce cell viability in cancer models, suggesting a potential role in cancer therapy .
  • Animal Models : Dosage variations in animal studies indicate that lower doses might provide therapeutic benefits without significant toxicity, highlighting the need for further investigation into optimal dosing strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride
Reactant of Route 2
3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.